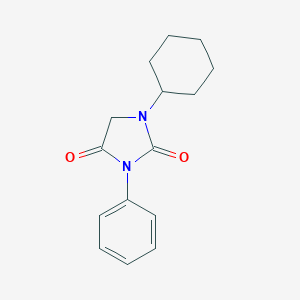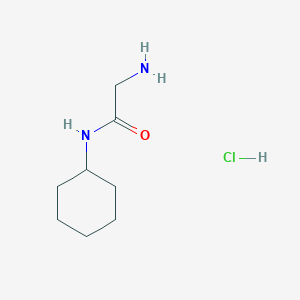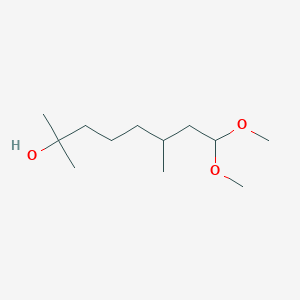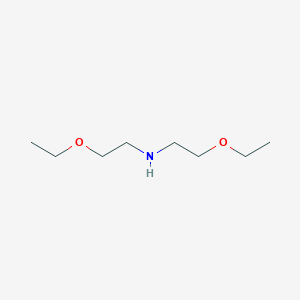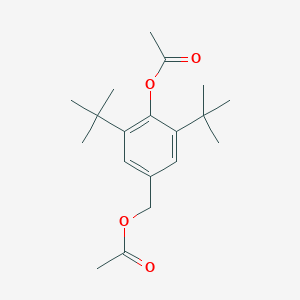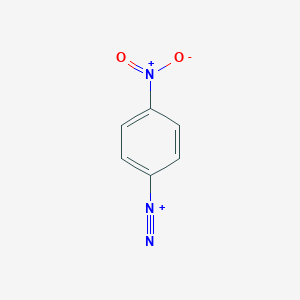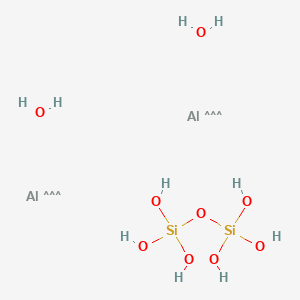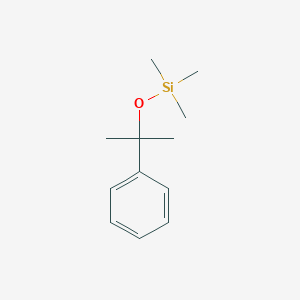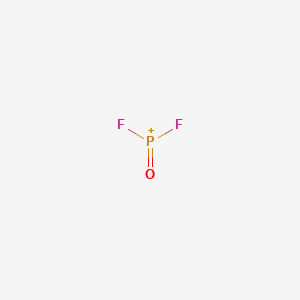
Phosphonic difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic difluoride, also known as difluorophosphonic acid or DFPA, is a highly reactive and versatile compound with numerous applications in the field of organic chemistry. It is a colorless, odorless, and corrosive liquid that is soluble in water, alcohol, and ether. DFPA is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In
Wirkmechanismus
DFPA is a highly reactive compound that readily reacts with various nucleophiles such as alcohols, amines, and thiols. The reaction of DFPA with nucleophiles results in the formation of phosphonates, which are important intermediates in organic synthesis. DFPA also reacts with water to form phosphoric acid and hydrogen fluoride. The reaction of DFPA with water is highly exothermic and can result in the release of toxic hydrogen fluoride gas.
Biochemische Und Physiologische Effekte
DFPA is a highly corrosive compound that can cause severe burns and tissue damage upon contact with skin and mucous membranes. It can also cause respiratory and gastrointestinal irritation if inhaled or ingested. DFPA is toxic to aquatic organisms and can cause environmental damage if released into water bodies. DFPA is not known to have any significant biochemical or physiological effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DFPA is a highly versatile and reactive compound that can be used in a wide range of organic synthesis reactions. It is a relatively inexpensive reagent that is readily available from chemical suppliers. However, DFPA is a highly corrosive and toxic compound that requires careful handling and storage. It should only be used in a well-ventilated laboratory with appropriate safety equipment and procedures.
Zukünftige Richtungen
DFPA has numerous potential applications in the field of organic chemistry. One area of research is the development of new synthetic methodologies using DFPA as a reagent. Another area of research is the synthesis of new fluorinated organic compounds with unique properties and applications. DFPA may also have potential applications in the field of materials science, particularly in the synthesis of new polymers and coatings with improved properties. Further research is needed to explore these potential applications and to develop new synthetic methodologies using DFPA.
Conclusion
Phosphonic difluoride is a highly reactive and versatile compound with numerous applications in the field of organic chemistry. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DFPA is a highly corrosive and toxic compound that requires careful handling and storage. It has potential applications in the development of new synthetic methodologies and the synthesis of new fluorinated organic compounds. Further research is needed to explore these potential applications and to develop new synthetic methodologies using DFPA.
Synthesemethoden
DFPA can be synthesized by reacting phosphorus trichloride with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. The reaction produces DFPA and hydrochloric acid. The yield of DFPA can be improved by using excess hydrogen fluoride and a higher reaction temperature. DFPA can also be synthesized by reacting phosphorus pentoxide with hydrogen fluoride. This reaction produces a mixture of DFPA and phosphoric acid, which can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
DFPA is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the production of phosphonates, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. DFPA is also used in the synthesis of fluorinated organic compounds, which have unique properties such as increased stability and bioavailability. DFPA has been used in the synthesis of several drugs, including the anti-cancer drug fludarabine and the anti-viral drug adefovir.
Eigenschaften
CAS-Nummer |
14939-34-5 |
|---|---|
Produktname |
Phosphonic difluoride |
Molekularformel |
F2OP+ |
Molekulargewicht |
84.97 g/mol |
IUPAC-Name |
difluoro(oxo)phosphanium |
InChI |
InChI=1S/F2OP/c1-4(2)3/q+1 |
InChI-Schlüssel |
VOPQTHYMNCRFFS-UHFFFAOYSA-N |
SMILES |
O=[P+](F)F |
Kanonische SMILES |
O=[P+](F)F |
Andere CAS-Nummern |
14939-34-5 |
Synonyme |
Difluorophosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



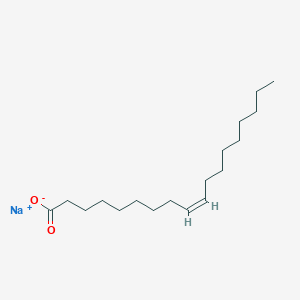
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
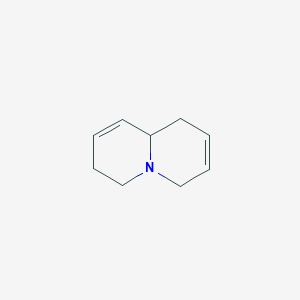
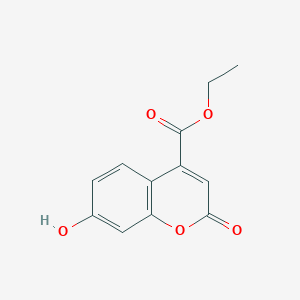
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
